1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[4-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20-7-4-14-25(20)17-8-10-18(11-9-17)30(28,29)24-12-3-5-16(15-24)21-23-22-19-6-1-2-13-26(19)21/h1-2,6,8-11,13,16H,3-5,7,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQEBGWNOSTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Coupling Reactions: The triazolopyridine moiety is then coupled with the piperidine derivative using sulfonylation reactions.
Formation of the Pyrrolidinone Group: The final step involves the formation of the pyrrolidinone group through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, such as neurotransmitter uptake and signal transduction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Triazolo-pyridine Derivatives ()
Compounds 41 , 42 , 43 , and 48 share the triazolo-pyridine core but differ in substituents:
- Methoxy vs. Ethoxy vs. Trifluoromethyl :
- Carbonitrile (Compound 48) : Introduces hydrogen-bond acceptor sites, improving target engagement (e.g., RBP4 inhibition with EC₅₀ = 8 nM vs. 12 nM for Compound 41) .
The sulfonyl bridge may enhance solubility but reduce blood-brain barrier penetration compared to trifluoromethyl derivatives.
Triazolo-pyridinone Impurities ()
Impurities B and C feature a triazolo-pyridinone scaffold with piperazine-propyl chains. Unlike the target compound:
Antimicrobial Thiazolidin-4-ones ()
Compound 4c (thiazolidin-4-one) demonstrates potent antimicrobial activity (MIC: 4 µg/mL). Key contrasts:
- The thiazolidinone ring is a sulfur-containing heterocycle with distinct electronic properties compared to the triazolo-pyridine core.
- Chlorophenyl substituents in 4c contribute to hydrophobic interactions with bacterial membranes, a mechanism unlikely for the sulfonylphenyl-pyrrolidinone target .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The pyrrolidinone ring may enhance metabolic stability over Compound 4c’s thiazolidinone, which is prone to ring-opening reactions .
Biological Activity
The compound 1-(4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a member of the triazolo-pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazolo ring fused with a pyridine moiety, linked to a piperidine and a sulfonamide group, which enhances its biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, a study evaluating a series of triazolo-pyridine sulfonamides demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM for certain derivatives . This suggests that the compound may serve as a lead for antimalarial drug development.
2. Anticancer Properties
Triazolo-pyridine derivatives have been investigated for their anticancer potential. A related compound showed selective inhibition of cancer cell lines through modulation of specific signaling pathways. The mechanism involves the inhibition of key kinases involved in cell proliferation and survival .
3. Neuropharmacological Effects
The compound is also being studied for its neuropharmacological effects. Triazolo-pyridines have been identified as positive allosteric modulators of metabotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation can potentially lead to therapeutic effects in neurodegenerative diseases .
Case Study 1: Antimalarial Activity
In a study involving the synthesis and evaluation of various triazolo-pyridine derivatives, one compound demonstrated significant antimalarial activity against Plasmodium falciparum. The study utilized both virtual screening and molecular docking methods to identify promising candidates for further development .
Case Study 2: Anticancer Screening
A series of triazolo-pyridine sulfonamides were screened against multiple cancer cell lines. The results indicated that certain compounds exhibited cytotoxic effects at low micromolar concentrations, suggesting potential as chemotherapeutic agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Pathway |
|---|---|---|
| Antimalarial | 2.24 | Falcipain-2 (Protease Inhibitor) |
| Anticancer | Varies (0.5 - 10) | Cell Proliferation Pathways |
| Neuropharmacological | N/A | Metabotropic Glutamate Receptors |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can purity/yield be improved?
The synthesis involves multi-step protocols, including:
- Alkylation reactions using dimethylformamide (DMF) or dioxane under reflux to minimize by-products .
- Sulfonylation with thionyl chloride for activating intermediates, followed by nucleophilic substitution with piperidine derivatives .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity .
Key Tip: Monitor reaction progress using TLC or HPLC to isolate intermediates and reduce side-product formation.
Q. Which analytical methods are recommended for structural confirmation and 3D conformation analysis?
- X-ray crystallography resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazolopyridine core) .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry of the sulfonylphenyl-pyrrolidinone linkage (e.g., δ 3.8–4.2 ppm for piperidinyl protons) .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ matching theoretical m/z).
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–48 hours, then analyze via HPLC for degradation products .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting kinase inhibition?
- Core modifications : Replace the triazolopyridine ring with pyrazolo[3,4-d]pyrimidine (enhances ATP-binding pocket interactions) or vary substituents on the phenyl group (e.g., electron-withdrawing groups improve potency) .
- Piperidine sulfonyl group : Compare azepane or morpholine analogs to modulate membrane permeability (logP shifts from 2.1 to 3.4) .
- Biological assays : Use kinase profiling panels (e.g., Eurofins KinaseScan™) and cellular models (e.g., HEK293 overexpressing target kinases) .
Q. What computational strategies predict target binding modes and off-target risks?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB: 3POZ) to map sulfonylphenyl-pyrrolidinone interactions .
- ADMET prediction : Employ SwissADME or ADMETLab to assess CYP450 inhibition risk (e.g., CYP3A4) and blood-brain barrier penetration .
Q. How to resolve contradictory bioactivity data across studies?
- Assay variability : Standardize cell lines (e.g., use authenticated MCF-7 instead of HeLa for breast cancer models) and control for serum protein binding .
- Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual DMF or de-sulfonylated by-products) .
Q. What methods enable synthesis of phosphonate or thiadiazole derivatives?
- Phosphonate derivatives : Use 5-exo-dig cyclization with propargylphosphonates under Pd catalysis (yield: 60–75%) .
- Thiadiazole analogs : React hydrazine derivatives with CS₂/KOH in ethanol, followed by Suzuki coupling for aryl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
